molecular formula C22H25N3O5S2 B2983072 4-butoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 921543-31-9

4-butoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2983072
CAS No.: 921543-31-9
M. Wt: 475.58
InChI Key: UJQGQOHQXQTAQJ-UHFFFAOYSA-N
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Description

This compound belongs to the sulfonamide class, characterized by a benzenesulfonamide core linked to a pyridazine ring substituted with an ethylsulfonyl group.

Properties

IUPAC Name

4-butoxy-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-3-5-16-30-19-10-12-20(13-11-19)32(28,29)25-18-8-6-17(7-9-18)21-14-15-22(24-23-21)31(26,27)4-2/h6-15,25H,3-5,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQGQOHQXQTAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

4-butoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling proteins, thereby affecting various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) N-(4-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide
  • Key Differences : Replaces the 4-butoxy group with a 4-fluoro-3-methylbenzene moiety.
  • Molecular Formula : C₁₉H₁₈FN₃O₄S₂ vs. C₂₃H₂₆N₃O₄S₂ (estimated for the target compound).
  • The methyl group increases steric bulk but reduces lipophilicity compared to the butoxy chain.
(b) 4-Chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
  • Key Differences : Substitutes the sulfonamide with a benzamide group containing chloro and nitro substituents.
  • Molecular Formula : C₁₉H₁₅ClN₄O₅S.
  • Impact :
    • The nitro group introduces strong electron-withdrawing effects, which may alter reactivity or metabolic stability.
    • The benzamide moiety replaces the sulfonamide, likely reducing hydrogen-bonding capacity.
(c) 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
  • Key Differences : Features an oxazole ring instead of pyridazine and a methyl substituent.
  • Impact :
    • The oxazole ring may offer different π-π stacking interactions in biological systems.
    • Methyl groups reduce steric hindrance compared to ethylsulfonyl or butoxy chains.
  • Data : Synthesized for antimicrobial screening, suggesting sulfonamide derivatives are prioritized for such applications .

Pharmacological and Physicochemical Properties

Compound Core Structure Substituents Molecular Weight Key Functional Groups
4-Butoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide Benzenesulfonamide 4-butoxy, ethylsulfonyl-pyridazine ~464 (estimated) Sulfonamide, ether, sulfone
N-(4-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide Benzenesulfonamide 4-fluoro-3-methyl, ethylsulfonyl-pyridazine 435.5 Sulfonamide, fluoro, sulfone
4-Chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide Benzamide 4-chloro-3-nitro, ethylsulfonyl-pyridazine 446.9 Amide, nitro, chloro, sulfone
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Benzenesulfonamide 4-methyl, oxazole-sulfamoyl ~350 (estimated) Sulfonamide, oxazole, methyl
Analysis:
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) may stabilize negative charges on the sulfonamide, affecting protein binding.
  • Bioactivity : The ethylsulfonyl-pyridazine moiety is conserved in analogs , suggesting its role in target engagement (e.g., enzyme inhibition).

Biological Activity

4-butoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C20H24N2O4S2
  • Molecular Weight : 432.55 g/mol
  • CAS Number : 921587-06-6

Research indicates that compounds similar to this compound may act through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives have been shown to inhibit specific proteases and enzymes, which could be a mechanism for this compound as well .
  • Oxidative Phosphorylation Inhibition : Similar structures have been identified as inhibitors of oxidative phosphorylation (OXPHOS), which is critical for ATP production in cancer cells .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially through modulation of cytokine release or inhibition of inflammatory pathways.

Anticancer Activity

Several studies have demonstrated the anticancer potential of sulfonamide derivatives. For instance:

  • A compound with a similar structure showed significant cytotoxicity in pancreatic cancer cell lines, indicating that the target compound may also possess similar properties .
  • The IC50 values for related compounds ranged from nanomolar to micromolar concentrations, suggesting potent activity against cancer cells dependent on aerobic metabolism.

Antimicrobial Activity

Sulfonamide compounds have traditionally been used as antimicrobial agents. The biological activity against various bacterial strains can be attributed to their ability to inhibit folate synthesis, which is essential for bacterial growth.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by modifications in its structure:

  • Substituents on the Pyridazine Ring : Variations in the substituents can enhance or diminish biological activity, as seen in various analogs tested for protease inhibition .
  • Alkyl Chain Length : The butoxy group plays a significant role in solubility and permeability, impacting the overall bioavailability and efficacy of the compound.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound NameBiological ActivityIC50 (µM)Reference
Compound ACytotoxicity in pancreatic cancer cells0.58
Compound BInhibition of C1r protease0.31
Compound CAntimicrobial activity against E. coli5.0

Case Studies

  • Study on Cancer Cells : A recent study highlighted the effectiveness of a structurally similar compound in inhibiting mitochondrial function, leading to decreased ATP production in cancer cells when glucose was replaced with galactose . This suggests that the target compound may also affect energy metabolism in malignant cells.
  • Antimicrobial Testing : Another study evaluated the antimicrobial properties of sulfonamide derivatives against resistant bacterial strains, demonstrating significant activity that supports further investigation into clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-butoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via multi-step reactions, including sulfonylation, coupling, and functional group modifications. For example, a pyridazine core can be functionalized with ethylsulfonyl groups using sulfur trioxide-triethylamine complexes, followed by coupling to a substituted phenyl ring via Suzuki-Miyaura cross-coupling (Pd catalysis) . Purity optimization involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures >95% purity .

Q. How is structural characterization performed for this compound, and what key spectral data should be prioritized?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) for unambiguous confirmation of the sulfonamide linkage and pyridazine orientation . Key spectral markers include:

  • NMR : Downfield shifts for sulfonamide protons (~δ 10-12 ppm in 1^1H NMR) and aromatic protons adjacent to electron-withdrawing groups (e.g., ethylsulfonyl: δ 8.2-8.5 ppm).
  • HRMS : Exact mass confirmation (e.g., [M+H]+^+ calculated for C22_{22}H24_{24}N3_3O4_4S2_2: 482.1164).
  • IR : Strong S=O stretches near 1350 cm1^{-1} and 1150 cm1^{-1} .

Q. What in vitro assays are suitable for initial bioactivity screening of this sulfonamide derivative?

  • Methodology : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets due to sulfonamide’s zinc-binding affinity) . Use fluorescence-based assays (e.g., ThermoFluor®) to measure binding affinity. For antimicrobial screening, employ MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability without compromising target affinity?

  • Methodology : Systematically modify substituents:

  • Replace the butoxy group with fluorinated alkoxy chains to enhance metabolic stability (trifluoromethoxy groups reduce CYP450-mediated oxidation) .
  • Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to increase lipophilicity and membrane permeability .
  • Evaluate changes via pharmacokinetic (PK) studies in rodent models, focusing on half-life (t1/2t_{1/2}) and clearance rates .

Q. What computational strategies are effective for predicting binding modes and off-target interactions?

  • Methodology : Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics (MD) simulations (AMBER or GROMACS) to model interactions with target proteins (e.g., carbonic anhydrase IX). Use pharmacophore modeling to identify off-target risks (e.g., COX-2 inhibition due to sulfonamide motifs). Validate predictions with SPR (Surface Plasmon Resonance) binding assays .

Q. How should researchers resolve contradictions in biological activity data across different experimental models?

  • Methodology : Apply Design of Experiments (DoE) principles to identify confounding variables (e.g., solvent polarity in cell-based assays vs. in vivo models). Use orthogonal assays (e.g., SPR vs. ITC for binding affinity) to cross-validate results. For cytotoxicity discrepancies, compare 2D vs. 3D cell cultures (e.g., spheroids) to account for tumor microenvironment effects .

Q. What strategies mitigate crystallization challenges during scale-up synthesis?

  • Methodology : Employ anti-solvent crystallization with controlled cooling rates (e.g., acetone/water system). Use PAT (Process Analytical Technology) tools like FBRM (Focused Beam Reflectance Measurement) to monitor crystal size distribution. Modify crystal habit via additives (e.g., polymers like PVP) to prevent agglomeration .

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